molecular formula C15H22N4O4 B11196429 6-methyl-2-morpholino-3-(2-morpholino-2-oxoethyl)pyrimidin-4(3H)-one

6-methyl-2-morpholino-3-(2-morpholino-2-oxoethyl)pyrimidin-4(3H)-one

Cat. No.: B11196429
M. Wt: 322.36 g/mol
InChI Key: BCPOWJSTMQSANM-UHFFFAOYSA-N
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Description

6-METHYL-2-(MORPHOLIN-4-YL)-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidinone core substituted with morpholine groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-2-(MORPHOLIN-4-YL)-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinone core, followed by the introduction of morpholine groups through nucleophilic substitution reactions. Common reagents include methylating agents and morpholine, with reaction conditions often requiring controlled temperatures and pH levels to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of catalysts and automated systems ensures consistent quality and efficiency. Purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-2-(MORPHOLIN-4-YL)-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-METHYL-2-(MORPHOLIN-4-YL)-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 6-METHYL-2-(MORPHOLIN-4-YL)-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 6-METHYL-2-(MORPHOLIN-4-YL)-3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE stands out due to its unique substitution pattern and the presence of multiple morpholine groups. This structural uniqueness imparts distinct chemical properties and reactivity, making it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C15H22N4O4

Molecular Weight

322.36 g/mol

IUPAC Name

6-methyl-2-morpholin-4-yl-3-(2-morpholin-4-yl-2-oxoethyl)pyrimidin-4-one

InChI

InChI=1S/C15H22N4O4/c1-12-10-13(20)19(11-14(21)17-2-6-22-7-3-17)15(16-12)18-4-8-23-9-5-18/h10H,2-9,11H2,1H3

InChI Key

BCPOWJSTMQSANM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)N3CCOCC3

Origin of Product

United States

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